N,2,3-Trimethylbenzene-1-sulfonamide physicochemical properties and molecular weight
N,2,3-Trimethylbenzene-1-sulfonamide physicochemical properties and molecular weight
An In-Depth Technical Guide to N,2,3-Trimethylbenzene-1-sulfonamide: Physicochemical Properties and Molecular Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N,2,3-Trimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide of interest within medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, valued for its chemical stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, and key characterization methodologies for N,2,3-Trimethylbenzene-1-sulfonamide (CAS No: 1871874-89-3). Given the limited availability of direct experimental data for this specific isomer, this document integrates established theoretical principles and computational prediction methodologies to offer a robust scientific resource for researchers.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in modern medicinal chemistry, having been integral to the development of the first commercially available antimicrobial agents.[2][4] Its continued prevalence in top-selling pharmaceuticals underscores its importance.[3] The diverse biological activities of sulfonamide-containing compounds—ranging from antibacterial and antiviral to anticancer and antidiabetic—stem from their unique electronic and structural properties.[2][5] The N,2,3-trimethylbenzene substitution pattern of the titular compound offers a specific steric and electronic profile that can be exploited in the design of targeted therapeutics.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to elucidating the physicochemical properties and biological activity of N,2,3-Trimethylbenzene-1-sulfonamide.
Figure 1: Molecular structure of N,2,3-Trimethylbenzene-1-sulfonamide.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N,2,3-Trimethylbenzene-1-sulfonamide |
| CAS Number | 1871874-89-3 |
| Molecular Formula | C₉H₁₃NO₂S |
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including solution preparation and stoichiometric calculations in chemical synthesis.
| Property | Value |
| Molecular Weight | 199.27 g/mol |
| Monoisotopic Mass | 199.06670 Da |
Physicochemical Properties
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Melting Point (°C) | Predicted to be a solid at room temperature. | Influences formulation, stability, and purification methods. |
| Boiling Point (°C) | High; decomposition may occur before boiling. | Relevant for purification and assessing thermal stability. |
| Aqueous Solubility (logS) | Predicted to be poorly soluble. | Affects bioavailability and formulation strategies. |
| pKa | Estimated to be weakly acidic (around 9-10).[6][7][8][9][10] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be moderately lipophilic. | A key indicator of a molecule's ability to cross biological membranes. |
Rationale Behind Property Predictions
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pKa: The sulfonamide proton is weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. The trimethylbenzene moiety will have a minor electronic effect on the acidity. Computational methods that correlate bond lengths with pKa values for sulfonamides provide a reliable means of prediction.[6][7][8][9][10]
-
Solubility and logP: The aromatic ring and methyl groups contribute to the lipophilicity of the molecule, while the sulfonamide group provides some polar character. The overall balance suggests moderate lipophilicity and, consequently, low aqueous solubility.
Experimental Protocols for Physicochemical Property Determination
To obtain empirical data for N,2,3-Trimethylbenzene-1-sulfonamide, the following established protocols are recommended.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Aqueous Solubility
The isothermal saturation method is a reliable technique for determining the solubility of a compound.[11]
Workflow for Isothermal Solubility Determination
Figure 2: Workflow for experimental solubility determination.
Determination of pKa
Potentiometric titration is a standard method for pKa determination.[12] The compound is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
Synthesis and Reactivity
N,2,3-Trimethylbenzene-1-sulfonamide can be synthesized through established methods for sulfonamide formation.
General Synthetic Route
The most common method for synthesizing aryl sulfonamides is the reaction of an aryl sulfonyl chloride with an amine.[13] In the case of N,2,3-Trimethylbenzene-1-sulfonamide, this would involve the reaction of 2,3-dimethylbenzenesulfonyl chloride with ammonia.
Proposed Synthesis of N,2,3-Trimethylbenzene-1-sulfonamide
Figure 3: A potential synthetic pathway for N,2,3-Trimethylbenzene-1-sulfonamide.
Chemical Reactivity and Stability
Sulfonamides are generally stable functional groups.[3] The sulfonamide N-H bond can be deprotonated under basic conditions. The aromatic ring can undergo electrophilic substitution, with the directing effects influenced by the sulfonyl and methyl groups.
Spectroscopic Characterization
Unequivocal identification of N,2,3-Trimethylbenzene-1-sulfonamide requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern of the aromatic ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches (around 3300-3400 cm⁻¹) and the symmetric and asymmetric S=O stretches (around 1160 and 1350 cm⁻¹, respectively) of the sulfonamide group will be present.
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Mass Spectrometry (MS): Will confirm the molecular weight and can provide fragmentation patterns useful for structural elucidation.
Applications and Future Directions
While specific applications for N,2,3-Trimethylbenzene-1-sulfonamide are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery. The sulfonamide core is a known inhibitor of various enzymes, and the trimethylbenzene moiety can be tailored to fit into specific hydrophobic pockets of target proteins. Future research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties and molecular characteristics of N,2,3-Trimethylbenzene-1-sulfonamide. By integrating theoretical predictions with established experimental protocols, this document serves as a valuable resource for researchers working with this compound. Further empirical studies are warranted to precisely determine its physicochemical parameters and to explore its full potential in medicinal chemistry and drug development.
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